molecular formula C17H15ClN2O2 B1311314 Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate CAS No. 193979-43-0

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate

Cat. No.: B1311314
CAS No.: 193979-43-0
M. Wt: 314.8 g/mol
InChI Key: QMUKSUNCSDAMMP-UHFFFAOYSA-N
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Description

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate (CAS: 193979-37-2) is a heterocyclic compound featuring an imidazo[1,2-a]pyridine core substituted with a chlorine atom at position 6, a phenyl group at position 2, and an ethyl acetate moiety at position 2. Its molecular formula is C₁₆H₁₃ClN₂O₂, with a molecular weight of 300.74 g/mol and an XLogP3 value of 4.6, indicating moderate hydrophobicity . The compound exhibits a planar aromatic system with hydrogen bond acceptor/donor counts of 3 and 0, respectively, and a topological polar surface area of 43.6 Ų .

Properties

IUPAC Name

ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClN2O2/c1-2-22-16(21)10-14-17(12-6-4-3-5-7-12)19-15-9-8-13(18)11-20(14)15/h3-9,11H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMUKSUNCSDAMMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=C(N=C2N1C=C(C=C2)Cl)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The chloro group in the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Cyclization: The compound can undergo cyclization reactions to form different heterocyclic structures.

Scientific Research Applications

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate has several scientific research applications:

Mechanism of Action

The mechanism of action of ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate involves its interaction with specific molecular targets and pathways. For instance, it may inhibit cyclin-dependent kinases, which play a crucial role in cell cycle regulation. Additionally, it can modulate calcium channels, affecting cellular signaling pathways .

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

The target compound’s properties are influenced by substituents on the phenyl ring and imidazo[1,2-a]pyridine core. Key analogs and their differences are summarized below:

Compound Name Substituents Molecular Weight (g/mol) Physical State Melting Point (°C) LogP/XLogP3 Reference
Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate 6-Cl, 2-Ph 300.74 Solid 116–117 4.6
Ethyl 2-(2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5c ) 2-(4-F-Ph) 299.12 Viscous liquid N/A ~3.8*
Ethyl 2-(2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl)acetate (5d ) 2-(4-Cl-Ph) 315.09 Light brown solid 64–66 ~4.5*
Ethyl 2-(6-methyl-2-(p-tolyl)imidazo[1,2-a]pyridin-3-yl)acetate 6-Me, 2-(4-Me-Ph) 294.34 Solid N/A ~4.2*
Ethyl 2-(imidazo[1,2-a]pyridin-3-yl)acetate No substituents 216.24 N/A N/A ~2.1*
Ethyl 2-(6-bromoimidazo[1,2-a]pyridin-3-yl)acetate 6-Br 343.19 N/A N/A ~4.0*

Notes:

  • Chlorine and bromine substituents increase molecular weight and hydrophobicity (higher LogP).
  • Fluorine (5c ) reduces crystallinity, resulting in a liquid state, whereas chloro analogs (5j , 5d ) are solids .
  • Methyl groups (e.g., 6-methyl-p-tolyl ) lower molecular weight but maintain moderate hydrophobicity .

Structural Similarity and Drug-Likeness

  • Similarity Scores : The target compound shares 73% similarity with the unsubstituted analog (CAS: 101820-69-3) and 66% with the 6-bromo derivative (CAS: 603311-76-8) .
  • Drug-Likeness : The chloro and phenyl groups enhance membrane permeability (high LogP), but the high molecular weight (~300 g/mol) may limit bioavailability per Lipinski’s rules .

Biological Activity

Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate is a compound belonging to the imidazo[1,2-a]pyridine family, which is recognized for its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and comparative studies with related compounds.

Overview of Biological Activities

This compound exhibits a range of biological activities, including:

  • Antiviral properties
  • Antibacterial effects
  • Anticancer activity
  • Antifungal properties

These activities make it a subject of interest in medicinal chemistry and pharmacology.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

  • Cyclin-dependent kinase inhibition : This compound may inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation. Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Calcium channel modulation : It can affect calcium signaling pathways, which are essential for various cellular functions, including muscle contraction and neurotransmitter release.

Comparative Studies

This compound has been compared with other imidazo[1,2-a]pyridine derivatives. The following table summarizes some key comparisons:

Compound NameBiological ActivityNotes
ZolpidemSedativeUsed for treating insomnia.
AlpidemAnxiolyticActs as an anxiolytic agent.
SaripidemAnxiolyticSimilar to Alpidem in function.
OlprioneCardiovascularUsed for heart failure treatment.

These compounds share a similar core structure but differ in their substituents and specific biological activities, highlighting the versatility of the imidazo[1,2-a]pyridine scaffold.

Case Studies and Research Findings

Recent studies have demonstrated the efficacy of this compound in various biological assays:

  • Antibacterial Activity : In vitro studies have shown that this compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. Minimum inhibitory concentration (MIC) values indicate potent effects against strains such as E. coli and Staphylococcus aureus.
    • Example MIC values:
      • E. coli: 0.0195 mg/mL
      • Bacillus mycoides: 0.0048 mg/mL
      • C. albicans: 0.0048 mg/mL .
  • Anticancer Potential : The compound has been evaluated for its anticancer properties through various assays that measure cell viability and proliferation in cancer cell lines. Results indicate that it can induce apoptosis in certain cancer types by disrupting cell cycle progression.
  • Antifungal Activity : this compound also demonstrates antifungal properties with effective inhibition against pathogenic fungi such as Candida albicans.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate
Reactant of Route 2
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Ethyl 2-(6-chloro-2-phenylimidazo[1,2-a]pyridin-3-yl)acetate

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